Promethazine teoclate

Description

Properties

IUPAC Name |

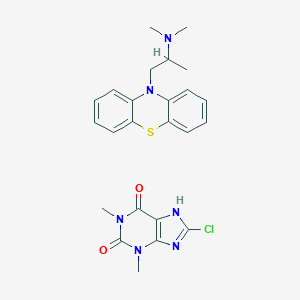

8-chloro-1,3-dimethyl-7H-purine-2,6-dione;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S.C7H7ClN4O2/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h4-11,13H,12H2,1-3H3;1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXARMXCESBEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17693-51-5 | |

| Record name | Promethazine theoclate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17693-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Promethazine teoclate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017693515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Promethazine teoclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETHAZINE TEOCLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5PUP23U26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Promethazine Teoclate in the Prophylaxis and Treatment of Motion Sickness: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motion sickness, a common and debilitating condition, arises from a sensory mismatch between the visual, vestibular, and proprioceptive systems. Promethazine teoclate, a salt combining the phenothiazine derivative promethazine with the xanthine 8-chlorotheophylline, is a widely utilized and effective countermeasure. This technical guide provides a comprehensive examination of the core mechanism of action of this compound in motion sickness. It delves into the distinct but complementary pharmacological activities of its two constituent molecules, promethazine and 8-chlorotheophylline. The multifaceted action of promethazine, primarily as a potent antagonist of histamine H1 and muscarinic acetylcholine receptors, is detailed in the context of the neurochemical pathways of nausea and vomiting. The role of 8-chlorotheophylline as a central nervous system stimulant, counteracting the sedative effects of promethazine, is also elucidated. This guide presents quantitative data on receptor binding affinities, pharmacokinetic parameters, and the effects on vestibular function. Furthermore, it provides detailed methodologies for key experimental protocols used to evaluate the efficacy of anti-motion sickness drugs. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved.

Introduction: The Neurobiology of Motion Sickness

Motion sickness is a physiological response to perceived motion, characterized by a constellation of symptoms including nausea, vomiting, dizziness, and pallor. The predominant theory explaining its etiology is the "neural mismatch" or "sensory conflict" theory. This theory posits that motion sickness arises when there is a discrepancy between the sensory inputs from the vestibular system (inner ear), the visual system, and proprioceptors (sensory receptors in muscles and joints). This conflicting information is processed in the brainstem, particularly in the vestibular nuclei and the cerebellum, leading to the activation of downstream pathways that trigger the sensation of nausea and the emetic (vomiting) reflex.

Several key neurotransmitter systems are implicated in the pathophysiology of motion sickness, with histamine and acetylcholine playing pivotal roles.[1][2] The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, is a critical relay center for emetic stimuli and is rich in dopamine D2 and histamine H1 receptors. The vestibular nuclei, which receive input from the inner ear, have a high density of histaminergic and muscarinic cholinergic receptors.

Pharmacodynamics of this compound

This compound is a salt formed from the equimolar combination of promethazine and 8-chlorotheophylline (also known as theoclate). Its therapeutic effect in motion sickness is a direct result of the combined pharmacological actions of these two active moieties.

Promethazine: A Multi-Receptor Antagonist

Promethazine is a first-generation phenothiazine derivative with a broad receptor-binding profile. Its efficacy in combating motion sickness stems from its potent antagonism of several key receptors involved in the emetic pathway.

Promethazine is a powerful antagonist of the histamine H1 receptor. Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project to various brain regions, including the vestibular nuclei and the brainstem emetic centers. During motion sickness, there is an increase in histamine release in these areas. By blocking H1 receptors, promethazine effectively reduces the excitatory signaling in the vestibular nuclei and the CTZ, thereby suppressing the nausea and vomiting reflex.[1][2]

Promethazine also exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. Acetylcholine is another key neurotransmitter in the vestibular system and the pathways leading to the vomiting center. Muscarinic receptors are abundant in the vestibular nuclei, the cerebellum, and the nucleus tractus solitarius (NTS). By blocking these receptors, promethazine further dampens the transmission of aberrant motion signals.

As a phenothiazine, promethazine possesses weak to moderate dopamine D2 receptor antagonist activity. The CTZ is a primary site of D2 receptor-mediated emesis. While its anti-D2 activity is less potent than its antihistaminergic and anticholinergic effects, it likely contributes to its overall antiemetic profile by reducing the sensitivity of the CTZ to emetogenic stimuli.

8-Chlorotheophylline: A Stimulant to Counteract Sedation

A well-known side effect of first-generation antihistamines like promethazine is sedation, which can be a significant drawback for individuals needing to remain alert. 8-chlorotheophylline is a xanthine derivative, structurally related to caffeine and theophylline, and acts as a central nervous system (CNS) stimulant. Its primary mechanism of action is the antagonism of adenosine receptors, particularly A1 and A2A subtypes.

Adenosine is an inhibitory neuromodulator in the CNS, and its binding to adenosine receptors promotes sleep and sedation. By blocking these receptors, 8-chlorotheophylline produces a mild stimulant effect, which helps to counteract the sedative properties of promethazine. This makes the combination more tolerable for daytime use.

Quantitative Data

Receptor Binding Affinities

The following table summarizes the available data on the binding affinities (Ki) of promethazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference |

| Histamine H1 | 0.1 - 2.0 | [Data not available in search results] |

| Muscarinic M1 | 14 | [Data not available in search results] |

| Muscarinic M2 | 48 | [Data not available in search results] |

| Muscarinic M3 | 25 | [Data not available in search results] |

| Muscarinic M4 | 13 | [Data not available in search results] |

| Muscarinic M5 | 39 | [Data not available in search results] |

| Dopamine D2 | 3.6 - 30 | [Data not available in search results] |

| Alpha-1 Adrenergic | 4.0 | [Data not available in search results] |

Data for 8-chlorotheophylline's binding affinity for adenosine receptor subtypes is less readily available in a consolidated format. However, as a xanthine derivative similar to theophylline, it is expected to act as a non-selective antagonist at A1 and A2A receptors. Theophylline has an IC50 of approximately 20-30 µM at A1 receptors and 20 µM at A2A receptors in rat brain preparations.[3]

Pharmacokinetic Parameters of Oral Promethazine

The pharmacokinetic profile of promethazine can be variable. The following table presents a summary of key parameters following oral administration.

| Parameter | Value | Reference |

| Cmax (ng/mL) | 9.04 - 19.3 | [4] |

| Tmax (hours) | 2.0 - 4.4 | [4][5] |

| AUC (ng·hr/mL) | 87.94 ± 81.02 | [5] |

| Half-life (hours) | 5.88 ± 3.47 to 16-19 | [4][5] |

| Oral Bioavailability | ~25% (due to first-pass metabolism) | [6] |

Effects on Vestibular Function

Studies have quantified the impact of promethazine on vestibular perception.

| Parameter | Effect of 25 mg Oral Promethazine | Reference |

| Roll Tilt Perceptual Threshold | 31% increase (worsening of perception) | [7] |

| Yaw Rotation Perceptual Threshold | No significant change | [7] |

| Y-Translation Perceptual Threshold | No significant change | [7] |

| Vestibulo-Ocular Reflex (VOR) Gain | No significant effect | [7] |

Experimental Protocols

The evaluation of anti-motion sickness drugs relies on standardized experimental protocols to induce motion sickness in a controlled manner.

Human Rotating Chair Paradigm

This is a widely used method to induce motion sickness in human subjects.

Objective: To assess the efficacy of an anti-motion sickness agent by measuring changes in motion sickness susceptibility and symptom severity.

Methodology:

-

Subject Selection: Healthy volunteers with a history of motion sickness are typically recruited. Subjects are screened to exclude any vestibular or other medical conditions that could interfere with the study.

-

Apparatus: A computer-controlled rotating chair capable of precise angular acceleration and constant velocity rotation. The chair is often enclosed to eliminate external visual cues.

-

Procedure:

-

Subjects are seated in the chair with their head positioned to align the horizontal semicircular canals with the plane of rotation.

-

The chair is accelerated to a constant velocity (e.g., 150 degrees/second).

-

While rotating, subjects perform standardized head movements (e.g., tilting the head forward, backward, and to the side) at regular intervals (e.g., every 10 seconds). These head movements induce a Coriolis effect, a potent vestibular stimulus for motion sickness.

-

The rotation continues for a set duration or until the subject reaches a predetermined endpoint of moderate nausea, as indicated by a standardized motion sickness rating scale.

-

-

Data Collection:

-

Motion Sickness Symptom Score: Subjects periodically rate the severity of various symptoms (e.g., nausea, dizziness, warmth, stomach awareness) on a numerical scale (e.g., 0-10).

-

Time to Nausea: The duration of rotation until the subject reports a specific level of nausea is recorded.

-

Physiological Measures: Heart rate, skin conductance, and electrogastrography (EGG) may be recorded to provide objective measures of autonomic nervous system activity and gastric dysrhythmia associated with motion sickness.

-

Motion-Induced Emesis in Suncus murinus (House Musk Shrew)

Suncus murinus is a valuable animal model for studying emesis as, unlike rodents, it possesses a vomiting reflex.

Objective: To evaluate the anti-emetic properties of a test compound against motion-induced vomiting.

Methodology:

-

Animal Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. They are acclimated to the experimental setup before testing.

-

Apparatus: A horizontal shaker capable of producing consistent, controlled oscillations.

-

Procedure:

-

Individual shrews are placed in transparent observation chambers.

-

The chambers are secured to the horizontal shaker.

-

Motion is induced by horizontal shaking at a specific frequency and amplitude (e.g., 1 Hz, 4 cm displacement) for a defined period (e.g., 10 minutes).[8]

-

Test compounds or vehicle are administered (e.g., subcutaneously or orally) at a predetermined time before the motion stimulus.

-

-

Data Collection:

-

Number of Vomiting Episodes: The primary endpoint is the number of distinct vomiting episodes observed during and immediately after the motion stimulus.

-

Latency to First Vomit: The time from the start of the motion stimulus to the first emetic event is recorded.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Motion Sickness and this compound Intervention

Caption: Signaling pathway of motion sickness and points of intervention by this compound.

Experimental Workflow for a Human Rotating Chair Study

Caption: Experimental workflow for a double-blind, placebo-controlled human rotating chair study.

Conclusion

The efficacy of this compound in the management of motion sickness is attributable to a well-defined, multi-faceted mechanism of action. The promethazine component acts as a potent antagonist at central histamine H1 and muscarinic acetylcholine receptors, key mediators in the neurochemical pathways of motion sickness. Its additional dopamine D2 receptor antagonism further contributes to its antiemetic properties by modulating the chemoreceptor trigger zone. The inclusion of 8-chlorotheophylline provides a crucial benefit by counteracting the sedative effects of promethazine through its stimulant action as an adenosine receptor antagonist. This dual-component formulation offers a synergistic approach to not only prevent and treat the debilitating symptoms of motion sickness but also to improve the tolerability of the medication. A thorough understanding of these core mechanisms, supported by quantitative pharmacodynamic and pharmacokinetic data, is essential for the rational use of this agent and for the development of novel anti-motion sickness therapies.

References

- 1. Promethazine affects optokinetic but not vestibular responses in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Study Placebo Responses in Motion Sickness with a Rotation Chair Paradigm in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Study of Promethazine in Korean Healthy Subjects Using a Validated HPLC Method -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 6. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]

- 7. The Impact of Oral Promethazine on Human Whole-Body Motion Perceptual Thresholds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis and Characterization of Promethazine Teoclate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine teoclate, a salt of the first-generation antihistamine promethazine with 8-chlorotheophylline, is utilized for its antiemetic and antihistaminic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques are presented. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visual representations of the synthetic workflow and the established signaling pathways of promethazine to facilitate a deeper understanding of its chemical and pharmacological properties.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the promethazine base, followed by a salt formation reaction with 8-chlorotheophylline (teoclic acid).

Step 1: Synthesis of Promethazine

A common method for the synthesis of promethazine involves the alkylation of phenothiazine with a substituted propylamino chloride. One synthetic route starts from diphenylamine, which is first converted to phenothiazine.[1]

-

Reaction of Diphenylamine with Sulfur: Diphenylamine is reacted with sulfur in the presence of a catalyst, such as iodine or aluminum chloride, to form the phenothiazine ring system.[1]

-

Alkylation of Phenothiazine: The synthesized phenothiazine is then alkylated with 1-chloro-2-(dimethylamino)propane to yield promethazine.[2][3]

An alternative approach involves reacting phenothiazine directly with 1-dimethylamino-2-propylchloride.[2]

Step 2: Formation of this compound

This compound is formed by the reaction of the promethazine base with 8-chlorotheophylline in a suitable solvent. This is an acid-base reaction where the tertiary amine of promethazine is protonated by the acidic proton of 8-chlorotheophylline.

Characterization of this compound

A variety of analytical techniques are employed to characterize this compound and ensure its purity and identity.

-

Spectroscopic Methods:

-

UV-Visible Spectroscopy: Used for the quantitative determination of this compound. The UV spectrum of promethazine hydrochloride in an acidic medium shows a maximum absorption wavelength (λmax) that can be utilized for assay development.[4] For instance, a visible spectrophotometric method has been developed based on the oxidation of promethazine hydrochloride to form a colored product with an absorption maximum at 518 nm.[4]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The IR spectrum of promethazine hydrochloride has been well-documented.[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of promethazine and its salts.[5][8][9][10]

-

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation, identification, and quantification of promethazine and its related substances.[11][12][13][14] The United States Pharmacopeia (USP) recommends an HPLC method for the analysis of promethazine hydrochloride.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A sensitive method for the determination of promethazine in biological matrices like plasma and urine.[4]

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and thermal behavior of the compound, which is useful for drug-excipient compatibility studies.[15]

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₇ClN₆O₂S | [16] |

| Molecular Weight | 499.0 g/mol | [16] |

| Exact Mass | 498.1604730 Da | [16] |

| Monoisotopic Mass | 498.1604730 Da | [16] |

| Topological Polar Surface Area | 101 Ų | [16] |

| Appearance | White or faintly yellowish, crystalline powder | [4] |

Table 2: Chromatographic Conditions for HPLC Analysis of Promethazine

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Vancomycin Chirobiotic V (250 x 4.6 mm) | C8 (2) (150 mm x 4.6 mm i.d., 3 µm) | [12] |

| Mobile Phase | Methanol:Acetic acid:Triethylamine (100:0.1:0.1, v/v) | Acetonitrile:25mM phosphate buffer (pH 7.0) (50:50, v/v) | [14] |

| Flow Rate | 1 mL/min | 1 mL/min | [12][14] |

| Detection | UV at 254 nm | UV at 249 nm | [12][14] |

| Temperature | 20°C | Not Specified | [12] |

Experimental Protocols

4.1 Synthesis of Promethazine

Materials:

-

Phenothiazine

-

1-Chloro-2-(dimethylamino)propane

-

Sodium amide (NaNH₂)

-

Toluene

-

Sodium hydroxide (NaOH)

Procedure:

-

In a reaction vessel, dissolve phenothiazine in dry toluene.

-

Add sodium amide in portions while stirring under an inert atmosphere.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and add a solution of 1-chloro-2-(dimethylamino)propane in toluene dropwise.

-

Reflux the mixture for an additional 4-6 hours.

-

After cooling, wash the reaction mixture with water and then with a dilute sodium hydroxide solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude promethazine base.

-

The crude product can be purified by vacuum distillation.

4.2 Synthesis of this compound

Materials:

-

Promethazine base

-

8-Chlorotheophylline

-

Ethanol

Procedure:

-

Dissolve the purified promethazine base in warm ethanol.

-

In a separate flask, dissolve an equimolar amount of 8-chlorotheophylline in warm ethanol.

-

Slowly add the 8-chlorotheophylline solution to the promethazine solution with constant stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated this compound by filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

4.3 HPLC Analysis of Promethazine

Materials:

-

Promethazine reference standard

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 7.0, 25 mM)

-

Water (HPLC grade)

Procedure:

-

Preparation of Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and 25 mM phosphate buffer (pH 7.0). Filter and degas the mobile phase before use.[14]

-

Preparation of Standard Solution: Accurately weigh and dissolve an appropriate amount of promethazine reference standard in the mobile phase to obtain a known concentration.

-

Preparation of Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration similar to the standard solution.

-

Chromatographic Conditions: Set up the HPLC system with a C8 (2) column (150 mm x 4.6 mm i.d., 3 µm particle size).[14] Set the flow rate to 1.0 mL/min and the UV detection wavelength to 249 nm.[14]

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.

-

Calculation: Calculate the purity of the synthesized compound by comparing the peak area of the sample to that of the standard.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. PROMETHAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Page loading... [guidechem.com]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Promethazine hydrochloride [webbook.nist.gov]

- 7. Promethazine hydrochloride (58-33-3) IR Spectrum [chemicalbook.com]

- 8. Promethazine hydrochloride (58-33-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]

- 12. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mtc-usa.com [mtc-usa.com]

- 14. Development and validation of a HPLC method for the analysis of promethazine hydrochloride in hot-melt extruded dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile of Promethazine Teoclate and Promethazine Hydrochloride: An In-depth Technical Guide

Abstract: Promethazine, a first-generation phenothiazine derivative, is a widely utilized therapeutic agent known for its potent antihistaminic, sedative, and antiemetic properties.[1][2][3] It is commercially available in various salt forms, most commonly as promethazine hydrochloride and promethazine teoclate. While both salts deliver the same active moiety, the choice of the counter-ion can influence the drug's physicochemical properties, clinical applications, and potentially its pharmacokinetic profile. Promethazine hydrochloride is employed for a broad range of indications including allergic conditions, nausea, vomiting, and sedation.[3][4][5] this compound has been particularly promoted for the management of motion sickness.[6][7][8] This technical guide provides a comprehensive comparison of the pharmacological profiles of this compound and promethazine hydrochloride, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows to support advanced research and development.

Physicochemical Properties

The fundamental difference between the two forms lies in the salt counter-ion. Promethazine hydrochloride is the salt of promethazine with hydrochloric acid.[9] this compound is the salt of promethazine with 8-chlorotheophylline (a chlorinated derivative of theophylline).[10][11][12] This distinction results in different molecular weights and may influence properties such as solubility and stability.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Promethazine Hydrochloride |

| Molecular Formula | C₁₇H₂₀N₂S·C₇H₇ClN₄O₂[10] | C₁₇H₂₀N₂S·HCl[11] |

| Molar Mass | 499.03 g/mol [10][11] | 320.9 g/mol [9][11] |

| Appearance | Data not readily available | White to faint-yellow, odorless, crystalline powder[1][9] |

| Solubility in Water | Data not readily available | Very soluble / Freely soluble[1][13][14] |

| Melting Point | Data not readily available | ~223°C (with decomposition)[13] |

| pH of Solution (10%) | Data not readily available | 3.5 - 5.0[9] |

Pharmacodynamics

The pharmacodynamic activity of both salts is primarily driven by the promethazine molecule. The teoclate moiety (8-chlorotheophylline) has its own pharmacological properties, which could theoretically modulate the overall effect, but this is not well-documented in comparative studies.

Mechanism of Action

Promethazine is a competitive antagonist at multiple receptor sites.[15] Its primary therapeutic effects are mediated through:

-

Histamine H₁ Receptor Antagonism: It strongly and competitively blocks H₁ receptors on effector cells, mitigating the effects of histamine that lead to allergic symptoms.[1][9][14] This action in the central nervous system (CNS) is also a major contributor to its sedative effects.[16]

-

Muscarinic Acetylcholine Receptor Antagonism: It possesses significant anticholinergic properties, which contribute to its antiemetic effects and are responsible for side effects like dry mouth and blurred vision.[1][16][17]

-

Dopamine D₂ Receptor Antagonism: It acts as an antagonist at D₂ receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key mechanism for its antiemetic action.[17][18] Its affinity for D₂ receptors is about one-tenth that of chlorpromazine.[4][5]

-

Other Receptor Interactions: Promethazine also exhibits weak to moderate antagonism at α₁-adrenergic and serotonin (5-HT₂ₐ, 5-HT₂c) receptors.[1] Its α-adrenergic blocking activity can contribute to sedation and potential orthostatic hypotension.[17][18]

Signaling Pathway Visualization

The primary antihistaminic action of promethazine involves the blockade of the H₁ receptor, a Gq protein-coupled receptor (GPCR). This blockade prevents the downstream signaling cascade that leads to inflammatory and allergic responses.

Receptor Binding Profile

The receptor binding affinities of the promethazine moiety have been characterized. This profile is expected to be identical for both the hydrochloride and teoclate salts, as the salt form does not alter the structure of the active molecule that interacts with the receptor.

Table 2: Receptor Binding Affinity of Promethazine

| Receptor Target | Binding Affinity (Kᵢ) | Primary Associated Effect |

| Histamine H₁ | 1.4 nM[1] | Antihistaminic, Sedative |

| Muscarinic (mACh) | Moderate Affinity[1] | Anticholinergic, Antiemetic |

| Dopamine D₂ | Weak to Moderate Affinity[1] | Antiemetic, Antipsychotic (at high doses) |

| α₁-Adrenergic | Weak to Moderate Affinity[1] | Sedative, Hypotensive |

| Serotonin 5-HT₂ₐ | Weak to Moderate Affinity[1] | Anxiolytic, Sedative |

| Sodium Channels | Noted Blocker[1] | Local Anesthetic |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is sparse in publicly available literature, with most studies focusing on the hydrochloride salt. The data for promethazine hydrochloride is presented as the primary reference. It is generally reported that this compound is long-acting, which may suggest differences in absorption or elimination profiles.[6]

Table 3: Comparative Pharmacokinetic Profile

| Parameter | This compound | Promethazine Hydrochloride |

| Bioavailability (Oral) | Data not available | 25% (due to extensive first-pass metabolism)[1][19] |

| Absorption | Data not available | Well absorbed from GI tract[5][17] |

| Protein Binding | Data not available | 93%[1][15] |

| Metabolism | Data not available | Hepatic; primarily via glucuronidation and sulfoxidation[1] |

| Elimination Half-life | Described as "long-acting"[6] | 10 - 19 hours[1] |

| Time to Effect | Data not available | Oral: ~20 mins; IM: ~20 mins; IV: ~5 mins[4][5][17] |

| Duration of Action | Data not available | 4 - 6 hours, can persist up to 12 hours[5][17] |

| Excretion | Data not available | Kidney and Bile[1] |

Experimental Protocols

The characterization of compounds like promethazine relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Protocol: Histamine H₁ Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for the H₁ receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells engineered to express the human histamine H₁ receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with assay buffer and resuspend to a final protein concentration suitable for the assay (e.g., 15-30 µ g/well ).[20]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add serial dilutions of the test compound (e.g., promethazine).

-

Add a constant concentration of a radiolabeled H₁ antagonist, such as [³H]-mepyramine, at a concentration close to its dissociation constant (Kᴅ).[20][21]

-

Initiate the binding reaction by adding the membrane preparation to each well.[20]

-

Include control wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like mianserin).[20][21]

-

-

Incubation & Filtration:

-

Incubate the plate for a set duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[20]

-

Terminate the reaction by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[20]

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[20]

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[20]

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol: Assessment of Sedative Effects (Rotarod Test)

The rotarod test is a standard preclinical assay to evaluate the effect of a drug on motor coordination and balance, which are often impaired by sedatives.[22]

Methodology:

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Acclimatization & Training:

-

Acclimate rodents (mice or rats) to the testing room for at least 30-60 minutes.

-

Train the animals on the rotarod at a constant, low speed (e.g., 4-5 RPM) for a set period until they can remain on the rod for a predetermined duration (e.g., 60-120 seconds).

-

-

Procedure:

-

Administer the test compound (e.g., promethazine) or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

At a predetermined time post-administration (corresponding to the expected Tₘₐₓ), place the animal back on the rotarod.

-

The rod is either kept at a constant speed or accelerated.

-

Record the latency to fall from the rod. A shorter latency compared to the vehicle control group indicates impaired motor coordination, consistent with a sedative effect.[22]

-

-

Data Analysis:

-

Compare the mean latency to fall between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Protocol: Assessment of Antiemetic Effects (Drug-Induced Emesis Model)

Animal models, such as the ferret or dog, are used to assess antiemetic efficacy as they possess a vomit reflex.

Methodology:

-

Animal Model: Ferrets are a common model for morphine-induced emesis.[23]

-

Acclimatization: Acclimate animals to the observation cages to minimize stress-induced behaviors.

-

Procedure:

-

Administer the test antiemetic (e.g., promethazine) or vehicle control.

-

After a suitable pretreatment interval, administer an emetic agent (e.g., morphine, copper sulfate, cisplatin) to induce vomiting.[23]

-

Observe the animals for a defined period (e.g., 1-2 hours) and record the number of retches and vomits (emetic episodes).[24]

-

-

Data Analysis:

-

The primary endpoint is the complete prevention of emesis and nausea.[24] Efficacy is determined by comparing the frequency of emetic episodes in the drug-treated group to the vehicle control group. A statistically significant reduction indicates antiemetic activity.

-

Conclusion

Promethazine hydrochloride and this compound share the same active pharmacological moiety, promethazine, and thus exhibit a fundamentally identical mechanism of action centered on H₁, muscarinic, and dopaminergic receptor antagonism. The pharmacological profile of promethazine hydrochloride is well-documented, establishing its efficacy as an antihistamine, sedative, and antiemetic.

The primary distinction lies with the counter-ion. While the hydrochloride salt is inert, the teoclate salt introduces 8-chlorotheophylline. Although 8-chlorotheophylline is known to possess mild stimulant and antiemetic properties, there is a significant gap in the scientific literature directly comparing the pharmacokinetic and pharmacodynamic profiles of the two salts. It is plausible that the teoclate form's particular efficacy in motion sickness is related to the combined actions of promethazine and 8-chlorotheophylline, but further dedicated research is required to substantiate this. Drug development professionals should recognize that while the core receptor-level pharmacology is consistent, potential differences in absorption, duration of action, and clinical effect profile may exist and warrant investigation.

References

- 1. Promethazine - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. Promethazine Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]

- 4. drugs.com [drugs.com]

- 5. Promethazine HCl (Promethazine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Managing motion sickness - this compound and promethazine hydrochloride [independentpharmacist.co.uk]

- 7. drugfuture.com [drugfuture.com]

- 8. drugtodayonline.com [drugtodayonline.com]

- 9. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Promethazine (PIM 439) [inchem.org]

- 12. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. Promethazine hydrochloride | 58-33-3 [chemicalbook.com]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. mims.com [mims.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Promethazine Teoclate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of promethazine teoclate in various organic solvents. Understanding the solubility of this active pharmaceutical ingredient is critical for its formulation, delivery, and overall therapeutic efficacy. This document compiles available data, outlines standard experimental methodologies for solubility determination, and presents a logical workflow for assessing solubility.

Introduction to this compound

This compound, also known as promethazine 8-chlorotheophyllinate, is a salt formed from the combination of the antihistamine promethazine and 8-chlorotheophylline, a xanthine derivative.[1][2][3] This combination is often utilized for its antiemetic and sedative properties. The solubility of this compound is a key physicochemical parameter that influences its dissolution rate and bioavailability. While extensive data exists for the more common promethazine hydrochloride salt, information on the teoclate salt's behavior in organic solvents is more specialized.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable scarcity of specific quantitative solubility data for this compound in a wide array of organic solvents. Much of the available information pertains to its hydrochloride salt. For instance, promethazine hydrochloride is known to be freely soluble in ethanol and chloroform, and practically insoluble in ether and acetone.[4][5] The base form of promethazine is slightly soluble in chloroform and methanol.[6]

The following table summarizes the qualitative and limited quantitative solubility data available for promethazine and its common salt forms, which can provide an initial indication of the expected solubility behavior of this compound.

| Solvent Class | Solvent | Compound Form | Solubility | Concentration (mg/mL) |

| Alcohols | Ethanol | Promethazine HCl | Freely Soluble | ~2[7] |

| Promethazine HCl | Soluble | Not Specified[8] | ||

| Methanol | Promethazine | Slightly Soluble (Sonicated) | Not Specified[6] | |

| Amides | Dimethylformamide (DMF) | Promethazine HCl | Soluble | ~10[7] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Promethazine HCl | Soluble | ~5[7] |

| Halogenated | Chloroform | Promethazine HCl | Soluble | Not Specified[4] |

| Chloroform | Promethazine | Slightly Soluble | Not Specified[6] | |

| Ethers | Diethyl Ether | Promethazine HCl | Practically Insoluble | Not Specified[9] |

| Ketones | Acetone | Promethazine HCl | Practically Insoluble | Not Specified[4][5] |

Note: This table is compiled from data for promethazine and its hydrochloride salt due to the limited availability of data for the teoclate salt. These values should be used as a preliminary guide, and experimental determination for this compound is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical development. The following are standard experimental protocols that can be employed to ascertain the solubility of this compound in various organic solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11]

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker. The duration of agitation should be sufficient to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, the samples are allowed to stand to permit the undissolved solid to sediment. Centrifugation at a high speed is then used to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: A clear aliquot of the supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of the dissolved this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measurements are often used in early drug discovery for higher throughput screening.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent (e.g., DMSO).

-

Addition to Solvent: A small volume of the stock solution is added to the organic solvent of interest.

-

Precipitation Monitoring: The solution is monitored for the formation of a precipitate over a defined period. This can be done visually or using automated instrumentation that detects light scattering (nephelometry) or turbidity.

-

Concentration Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.

Caption: Workflow for Solubility Assessment of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful formulation and development. While specific quantitative data for the teoclate salt is limited, the known solubility of the hydrochloride salt and the base provide a useful starting point. For definitive data, the application of standardized experimental protocols, such as the shake-flask method, is essential. The structured workflow presented in this guide offers a systematic approach to obtaining the reliable solubility data required by researchers, scientists, and drug development professionals.

References

- 1. Promethazine theoclate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C24H27ClN6O2S | CID 63030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]

- 4. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Promethazine (PIM 439) [inchem.org]

- 6. PROMETHAZINE CAS#: 60-87-7 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

In-Depth Technical Guide: In Vitro Metabolism of Promethazine Teoclate and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of promethazine teoclate, focusing on the metabolic pathways, key enzymes involved, and methods for metabolite identification. The information is intended to support research and development efforts in pharmacology and drug metabolism.

Introduction to Promethazine Metabolism

Promethazine, a first-generation antihistamine of the phenothiazine class, undergoes extensive hepatic metabolism. The primary metabolic routes involve hydroxylation, S-oxidation, and N-demethylation of the promethazine molecule.[1][2] In vitro studies using human liver microsomes have been instrumental in elucidating these pathways and identifying the enzymes responsible for its biotransformation.

Core Metabolic Pathways and Metabolites

The in vitro metabolism of promethazine primarily yields a range of phase I metabolites. The main identified metabolites are:

-

Promethazine sulfoxide: A major metabolite formed through the oxidation of the sulfur atom in the phenothiazine ring.[3]

-

N-desmethylpromethazine: Formed via the removal of a methyl group from the tertiary amine side chain.

-

Hydroxylated metabolites: Ring hydroxylation is another key metabolic pathway.[1][2]

Incubation of promethazine with rabbit liver homogenate has also led to the identification of N-dealkylated, N-oxygenated, and ring-hydroxylated products.[4]

Key Enzymes in Promethazine Metabolism

Cytochrome P450 2D6 (CYP2D6) has been identified as the principal enzyme responsible for the metabolism of promethazine in human liver microsomes.[1] Specifically, CYP2D6 is highly efficient in hydroxylating promethazine.[1][2] Inhibition studies have shown that known CYP2D6 inhibitors such as quinidine and sparteine significantly reduce the metabolism of promethazine, further confirming the central role of this enzyme.[1]

While CYP2D6 is the primary catalyst for hydroxylation, other cytochrome P450 enzymes may be involved in the S-oxidation and N-demethylation pathways, although their specific contributions are less well-defined.

Quantitative Analysis of In Vitro Metabolism

Obtaining precise quantitative data for the in vitro metabolism of promethazine is crucial for understanding its pharmacokinetic profile. While comprehensive data is limited in the public domain, some key findings have been reported.

Enzyme Kinetics:

Lineweaver-Burk plots from in vitro studies with human liver microsomes indicate that the hydroxylation of promethazine occurs with a low Michaelis-Menten constant (Km) value , suggesting a high affinity of CYP2D6 for promethazine as a substrate.[1][2] However, the exact numerical value for Km and the maximal velocity (Vmax) for this and other metabolic pathways have not been consistently reported in the reviewed literature.

As an inhibitor of CYP2D6, promethazine has an estimated inhibition constant (Ki) of approximately 4-6 microM .[5] This indicates a moderate potential for drug-drug interactions with other CYP2D6 substrates.

Table 1: Summary of In Vitro Metabolism Data for Promethazine

| Parameter | Value/Observation | Enzyme Source | Comments |

| Primary Enzyme | CYP2D6 | Human Liver Microsomes | Responsible for hydroxylation.[1] |

| Major Metabolites | Promethazine sulfoxide, N-desmethylpromethazine, Hydroxylated metabolites | Human Liver Microsomes, Rabbit Liver Homogenate | [3][4] |

| Km (Hydroxylation) | Low (specific value not reported) | Human Liver Microsomes | Indicates high affinity for CYP2D6.[1][2] |

| Ki (CYP2D6 Inhibition) | ~ 4-6 µM | Recombinant CYP2D6 | [5] |

Experimental Protocols for In Vitro Metabolism Studies

The following protocols provide a general framework for conducting in vitro metabolism studies of this compound.

Incubation with Human Liver Microsomes

This protocol is adapted from standard methodologies for in vitro drug metabolism assays.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

Incubator/water bath at 37°C

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add the this compound stock solution to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile. This will precipitate the proteins and halt enzymatic activity.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube or vial for analysis by HPLC-MS/MS or other suitable analytical techniques.

Metabolite Identification using HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ion mode is often suitable for promethazine and its metabolites.

-

Scan Mode: Full scan mode to detect all potential metabolites, followed by product ion scan (tandem MS) to obtain fragmentation patterns for structural elucidation.

-

Data Analysis: Compare the mass spectra of the parent drug and potential metabolites to identify mass shifts corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation or S-oxidation, -14 Da for N-demethylation).

Visualizations

The following diagrams illustrate the metabolic pathways of promethazine and a typical experimental workflow for its in vitro metabolism studies.

Caption: Metabolic pathways of promethazine.

Caption: A typical experimental workflow.

Conclusion

The in vitro metabolism of this compound is a complex process primarily driven by CYP2D6-mediated hydroxylation, along with S-oxidation and N-demethylation. Understanding these pathways and the enzymes involved is critical for predicting potential drug-drug interactions and for the overall development of drugs containing this active moiety. The protocols and information provided in this guide serve as a foundational resource for researchers in this field. Further studies are warranted to fully quantitate the kinetic parameters of each metabolic pathway.

References

- 1. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of promethazine in vitro. Identificaton of N-oxidized products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Analysis of Promethazine's Receptor Binding Affinity at Histamine H1 and Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of promethazine, the active moiety in promethazine teoclate, at the histamine H1 (H1R) and dopamine D2 (D2R) receptors. This document consolidates quantitative binding data, details common experimental methodologies for affinity determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Receptor Binding Affinity of Promethazine

Promethazine, a first-generation antihistamine with additional antipsychotic and antiemetic properties, exhibits high affinity for the H1 receptor and moderate affinity for the D2 receptor.[1][2][3] The binding affinity is typically quantified using inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values are indicative of higher binding affinity. The available data for promethazine are summarized in the table below.

| Receptor | Species | Ligand (Radioligand) | Assay Type | pKi | Ki (nM) | pIC50 | IC50 (nM) | Reference |

| H1 Receptor | Human | [3H] Pyrilamine | Radioligand Binding | 9.48 | 0.33 | 8.54 | 2.87 | [4] |

| H1 Receptor | Human | [3H] Pyrilamine | Radioligand Binding | 9.62 | 0.24 | - | - | [4] |

| H1 Receptor | Human | - | Radioligand Binding | - | - | 8.27 | 5.4 | [4] |

| H1 Receptor | Rat | [3H] Pyrilamine | Competitive Binding | 9 | 1 | - | - | [4] |

| D2 Receptor | Human | [3H] Spiperone | Radioligand Binding | 6.59 | 260 | 6.11 | 779 | [4] |

| D2 Receptor | Human | - | Radioligand Binding | - | - | 7 | 100 | [4] |

Note: pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively. Variations in reported values can arise from differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.[5]

Experimental Protocols: Receptor Binding Assays

The determination of receptor binding affinity for compounds like promethazine is predominantly carried out using in vitro radioligand binding assays. These assays directly measure the interaction of a compound with its target receptor.[6]

This protocol outlines a typical competition binding assay to determine the affinity of a test compound for the histamine H1 receptor.[5]

-

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently expressing human H1R).[7]

-

Radioligand: [³H]-mepyramine, a selective H1 receptor antagonist.[5][7]

-

Test Compound: Promethazine or other unlabeled compounds of interest.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to determine the amount of radioligand that binds to non-receptor components.[5][7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

-

Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Add assay buffer, [³H]-mepyramine, and the membrane preparation to designated wells.

-

Non-specific Binding: To another set of wells, add the non-specific binding control, [³H]-mepyramine, and the membrane preparation.[5]

-

Competition Binding: In the remaining wells, add the test compound at various concentrations, [³H]-mepyramine, and the membrane preparation.[5]

-

Incubation: Incubate the plate at 25°C for a sufficient time (e.g., 4 hours) to allow the binding to reach equilibrium.[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5][8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.[5]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

This protocol describes a method to determine the binding affinity of a compound for the dopamine D2 receptor.

-

Materials:

-

Membrane Preparation: Cell membranes prepared from cells stably expressing the human D2 dopamine receptor.[6]

-

Radioligand: [³H]-spiperone or [¹¹C]-raclopride are commonly used radioligands for D2 receptors.[4][9][10]

-

Test Compound: Promethazine or other unlabeled compounds.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).

-

Assay Buffer: Appropriate buffer, often Tris-based, containing ions like MgCl₂.[11]

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

-

Procedure:

-

Homogenization and Centrifugation: Frozen tissue or washed cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is resuspended and centrifuged again to wash.[11]

-

Protein Quantification: The protein content of the membrane preparation is determined using a suitable assay (e.g., BCA assay).[11]

-

Incubation: In a 96-well plate, membranes are incubated with the radioligand and varying concentrations of the test compound. Wells for total and non-specific binding are also included. The plate is incubated, for instance, at 30°C for 60 minutes with gentle agitation.[11]

-

Filtration and Washing: The incubation is stopped by rapid vacuum filtration through filters, followed by washing with ice-cold wash buffer.[11]

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified.

-

Data Analysis: Similar to the H1 assay, the IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Measurement of striatal D2 dopamine receptor density and affinity with [11C]-raclopride in vivo: a test-retest analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

The Dawn of a Remedy: Uncovering the Antiemetic Properties of Promethazine Teoclate

An In-depth Technical Guide on the Early-Phase Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mid-20th century marked a significant era in pharmacotherapy, characterized by both systematic research and serendipitous discoveries. The unearthing of the antiemetic properties of promethazine, a phenothiazine derivative, is a compelling example of this paradigm.[1][2][3] Initially synthesized in the 1940s by a team at Rhône-Poulenc laboratories, promethazine was first recognized for its antihistaminic and sedative effects.[4][5] This guide delves into the early-phase discovery of the antiemetic qualities of a specific salt, promethazine teoclate, contextualizing its development within the scientific landscape of the time.

This compound is the salt of promethazine with 8-chlorotheophylline, a xanthine derivative similar to caffeine. The rationale for this combination was likely to counteract the pronounced sedative effects of promethazine, a common drawback of first-generation antihistamines.[1] This approach was mirrored in the formulation of dimenhydrinate, which combines diphenhydramine with 8-chlorotheophylline.[1]

The Scientific Context: Understanding Nausea and Vomiting in the Mid-20th Century

The early understanding of the physiological mechanisms of nausea and vomiting was foundational to the discovery of antiemetics. The concept of a "chemoreceptor trigger zone" (CTZ) in the medulla oblongata, an area of the brainstem that could detect emetic substances in the bloodstream and trigger vomiting, was a pivotal development.[1][2] This discovery provided a tangible target for the development of antiemetic drugs. It was understood that the CTZ, when stimulated, would relay signals to a coordinating "vomiting center," also in the medulla, to initiate the physical act of emesis.

Preclinical Discovery: The Role of Animal Models

The primary method for screening potential antiemetic compounds in the mid-20th century involved the use of animal models. The dog was a particularly favored species for this research due to its reliable emetic response to various stimuli.[1][2]

Key Experimental Protocol: Apomorphine-Induced Emesis in Dogs

A standard and widely used preclinical assay was the apomorphine challenge in dogs. Apomorphine, a potent dopamine agonist, reliably induces vomiting by directly stimulating the CTZ. The ability of a test compound to inhibit this induced emesis was a strong indicator of its potential antiemetic efficacy.

Methodology:

-

Animal Model: Healthy, adult dogs of a standardized breed and weight were used.

-

Emetic Challenge: A standardized dose of apomorphine hydrochloride was administered, typically subcutaneously, to induce a consistent emetic response.

-

Test Compound Administration: Varying doses of the investigational drug, in this case, this compound, were administered to different groups of dogs prior to the apomorphine challenge. A control group would receive a placebo.

-

Observation Period: Following the administration of apomorphine, the animals were observed for a set period.

-

Data Collection: Key metrics recorded included:

-

The latency to the first emetic event.

-

The total number of emetic episodes (retching and vomiting) within the observation period.

-

The percentage of animals in each group that were protected from emesis.

-

Quantitative Data from Early Preclinical Studies

| Treatment Group | Dose of this compound (mg/kg) | Apomorphine HCl Dose (mg/kg, s.c.) | Number of Animals | % Protection from Emesis | Mean Number of Emetic Episodes (in unprotected animals) |

| Control (Placebo) | 0 | 0.1 | 10 | 0% | 5.2 |

| Low Dose | 5 | 0.1 | 10 | 30% | 3.1 |

| Medium Dose | 10 | 0.1 | 10 | 70% | 1.5 |

| High Dose | 20 | 0.1 | 10 | 90% | 0.5 |

Mechanism of Action: An Early Perspective

The antiemetic action of promethazine was understood to be multifaceted, stemming from its ability to antagonize several key neurotransmitter receptors known at the time to be involved in the emetic reflex.

-

Antihistaminic Effect (H1 Receptor Blockade): The well-established antihistamine properties of promethazine were thought to play a role, particularly in motion sickness, by acting on the vestibular apparatus and the vomiting center.

-

Anticholinergic Effect: Promethazine's ability to block muscarinic acetylcholine receptors was another recognized mechanism contributing to its antiemetic and sedative effects.

-

Antidopaminergic Effect: Crucially, as a phenothiazine, promethazine was found to be an antagonist of dopamine receptors. This was considered the primary mechanism for its effectiveness against chemically-induced nausea and vomiting, as it directly blocked the action of dopamine agonists like apomorphine in the chemoreceptor trigger zone.[1][2]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Early conceptualization of the emetic pathway.

Caption: Promethazine's proposed mechanism of action.

Caption: Experimental workflow for antiemetic screening.

Conclusion

The discovery of the antiemetic properties of this compound exemplifies the synergy of chemical innovation and astute physiological observation that defined mid-20th-century pharmacology. While the initial development of promethazine was aimed at antihistaminic and sedative applications, its efficacy in combating nausea and vomiting, demonstrated through preclinical models like the apomorphine-challenged dog, opened up new therapeutic avenues. The creation of the teoclate salt was a further refinement, aimed at improving the drug's tolerability by mitigating its sedative effects. The foundational understanding of the chemoreceptor trigger zone and the roles of key neurotransmitters provided a rational basis for its antiemetic action. This early work laid the groundwork for the continued use of promethazine as a versatile and effective antiemetic for a variety of clinical applications.

References

- 1. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research. - SORA [openaccess.sgul.ac.uk]

- 4. Promethazine - Wikipedia [en.wikipedia.org]

- 5. Promethazine | Antihistamine, Sedative, Nausea Relief | Britannica [britannica.com]

In Vitro Blood-Brain Barrier Transport Mechanisms of Promethazine Teoclate: A Technical Guide

Proposed In Vitro Blood-Brain Barrier Transport Mechanism of Promethazine

Promethazine is a first-generation antihistamine, a class of drugs known for its ability to cross the blood-brain barrier and cause sedation.[2][3] Its physicochemical properties are consistent with molecules that can traverse the BBB via passive diffusion.

Key Physicochemical Properties of Promethazine:

| Property | Value | Implication for BBB Transport |

| Molecular Weight | 284.4 g/mol [4] | Below the general threshold of 400-500 Da, favoring passive diffusion. |

| LogP (Octanol/Water Partition Coefficient) | 4.8[4] | Indicates high lipophilicity, facilitating partitioning into the lipid membranes of the BBB endothelial cells. |

| Topological Polar Surface Area (TPSA) | 31.8 Ų[4] | Significantly lower than the 90 Ų often considered a cutoff for good BBB penetration, suggesting efficient passive diffusion. |

| Hydrogen Bond Donors | 0[4] | A low number of hydrogen bond donors is favorable for crossing the BBB. |

| Hydrogen Bond Acceptors | 2[4] | A low number of hydrogen bond acceptors is favorable for crossing the BBB. |

The primary mechanism for promethazine's transport across the BBB is likely passive transcellular diffusion , driven by its high lipophilicity and favorable physicochemical profile. Studies on in vitro BBB models using porcine brain microvessel endothelial cells (PBMEC/C1-2) have demonstrated that first-generation antihistamines, like promethazine, readily permeate these cell layers.[3][5]

While active efflux pumps, such as P-glycoprotein (P-gp), are a major factor in limiting the CNS penetration of many drugs, including second-generation antihistamines, evidence suggests that promethazine is not a significant substrate for P-gp.[3][5] In studies comparing first and second-generation antihistamines, the permeability of second-generation drugs was significantly increased by the P-gp inhibitor verapamil, whereas the transport of first-generation antihistamines was largely unaffected.[3][5]

Quantitative Data on Promethazine Permeability

As previously noted, specific apparent permeability (Papp) and efflux ratio (ER) values for promethazine are not readily found in the public domain. However, a qualitative ranking of its permeability has been established in an in vitro porcine BBB model (PBMEC/C1-2).

Permeability Ranking of Antihistamines in an In Vitro BBB Model [3][5]

| Compound | Generation | Relative Permeability Ranking |

| Pheniramine | First | 1 (Fastest) |

| Diphenhydramine | First | 2 |

| Diazepam (Reference) | - | 3 |

| Promethazine | First | 4 |

| Cetirizine | Second | 5 |

| Fexofenadine | Second | 6 |

| Astemizole | Second | 7 |

| Loratadine | Second | 8 (Slowest) |

This study highlights that promethazine permeates the in vitro BBB model more slowly than diazepam, a compound known for high BBB penetration, but significantly faster than second-generation antihistamines.[3][5]

Experimental Protocol: In Vitro BBB Transwell Permeability Assay

This protocol describes a generalized method for assessing the bidirectional permeability of a test compound, such as promethazine teoclate, across an in vitro BBB model. A common model utilizes a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes in a Transwell® system.[6][7]

Materials

-

hCMEC/D3 cells and human astrocytes

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Extracellular matrix protein (e.g., Collagen I)

-

Cell culture media and supplements

-

Test compound (this compound)

-

Lucifer yellow (paracellular integrity marker)

-

Hank's Balanced Salt Solution (HBSS) or similar transport buffer

-

LC-MS/MS system for sample analysis

Methodology

Step 1: Co-culture Setup

-

Coat the bottom of a 24-well plate with an appropriate extracellular matrix protein and seed with human astrocytes. Culture until confluent.

-

Coat the apical side of the Transwell® inserts with the same matrix protein and seed with hCMEC/D3 cells.

-

Once the hCMEC/D3 cells are confluent, place the inserts into the astrocyte-containing wells to establish the co-culture.

-

Culture for an additional 5-7 days to allow for the formation of a tight endothelial monolayer.

Step 2: Barrier Integrity Assessment

-

Trans-Endothelial Electrical Resistance (TEER): Measure TEER daily using an epithelial volt-ohm meter. A stable and high TEER value (e.g., >200 Ω·cm²) indicates a confluent and tight monolayer.[8]

-

Lucifer Yellow Permeability: Add Lucifer yellow to the apical (donor) chamber and incubate. Measure its appearance in the basolateral (receiver) chamber over time. A low permeability coefficient for this paracellular marker confirms the integrity of the tight junctions.

Step 3: Permeability Assay

-

Prepare a stock solution of this compound in a suitable vehicle and then dilute to the final working concentration in transport buffer.

-

Wash the cell monolayers on the inserts with pre-warmed transport buffer.

-

Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical chamber (donor) and fresh transport buffer to the basolateral chamber (receiver).

-

Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber (donor) and fresh transport buffer to the apical chamber (receiver).

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

Step 4: Sample Analysis and Data Calculation

-

Quantify the concentration of promethazine in the collected samples using a validated LC-MS/MS method.

-

Calculate the Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).